molecular formula C28H32N4O3 B611967 パクリチニブ CAS No. 937272-79-2

パクリチニブ

カタログ番号: B611967
CAS番号: 937272-79-2
分子量: 472.6 g/mol
InChIキー: HWXVIOGONBBTBY-ONEGZZNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Myelofibrosis Treatment

Pacritinib has shown significant efficacy in treating myelofibrosis, particularly in patients with low platelet counts. Two pivotal Phase III trials, PERSIST-1 and PERSIST-2, demonstrated that pacritinib effectively reduces spleen volume and alleviates symptoms associated with this hematological malignancy.

  • Efficacy Results :
    • In PERSIST-2, pacritinib achieved a ≥35% reduction in spleen volume in 23% of patients compared to 2% in the best available therapy (BAT) group (P=0.0007) .
    • A ≥50% reduction in total symptom score was observed in 25% of pacritinib-treated patients versus 8% in the BAT group (P=0.044) .

Management of Thrombocytopenia

Pacritinib is particularly beneficial for patients with severe thrombocytopenia (platelet count <50 x 10^9/L). Unlike traditional therapies that may exacerbate low platelet counts, pacritinib has demonstrated improvements in both platelet and hemoglobin levels .

  • Real-World Data : A retrospective analysis showed that pacritinib treatment resulted in stability or improvement in thrombocytopenia and anemia among patients treated in clinical practice settings .

Case Study Insights

  • PERSIST Trials :
    • PERSIST-1 : Focused on patients with myelofibrosis regardless of their platelet counts.
    • PERSIST-2 : Specifically enrolled patients with severe thrombocytopenia, confirming the drug's efficacy even in challenging patient populations .
  • Longitudinal Outcomes : In studies assessing long-term outcomes, pacritinib consistently demonstrated improvements in quality of life metrics alongside clinical endpoints such as spleen size reduction and symptom burden .

Safety Profile

Pacritinib is generally well-tolerated, with manageable gastrointestinal side effects being the most commonly reported adverse events. Importantly, it does not appear to increase the risk of bleeding or death compared to other treatments .

Comparative Efficacy

In direct comparisons with ruxolitinib:

  • Pacritinib has shown superior efficacy in reducing spleen volume and improving symptoms in patients who have previously been treated with ruxolitinib or who are intolerant to it .
Parameter Pacritinib Best Available Therapy Statistical Significance
Spleen Volume Reduction ≥35%23%2%P=0.0007
Total Symptom Score Reduction ≥50%25%8%P=0.044

作用機序

パクリチニブは、JAK2(ヤヌスキナーゼ2)とFLT3(Fms様チロシンキナーゼ3)を阻害することによって作用します。これらのキナーゼの作用を阻害することで、パクリチニブは骨髄線維症の症状を軽減するのに役立ちます。 パクリチニブは、これらの経路を阻害することによって、骨髄線維症の症状の軽減に役立ちます .

類似化合物:

    ルキソリチニブ: 骨髄線維症の治療に使用される別のJAK1/2阻害剤。

    モメロチニブ: 同様の用途を持つJAK1およびJAK2阻害剤。

比較: パクリチニブは、JAK1を阻害することなくJAK2とFLT3を選択的に阻害する点が特徴であり、他のJAK阻害剤と比較して血小板減少症のリスクを軽減します . これは、パクリチニブを血小板数が少ない患者にとって特に有益なものにします .

生化学分析

Biochemical Properties

Pacritinib is a macrocyclic protein kinase inhibitor that mainly inhibits Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . It also inhibits interleukin-1 receptor-associated kinase 1 (IRAK1) and activin A receptor, type I (ACVR1) . These interactions are crucial as they play significant roles in various biochemical reactions. For instance, JAK2 is involved in hematopoiesis and immune function, while FLT3 is essential for the proliferation of hematopoietic cells .

Cellular Effects

Pacritinib has profound effects on various cell types and cellular processes. It influences cell function by inhibiting key signaling pathways such as the JAK-STAT pathway, which is crucial for cell proliferation and survival . Additionally, pacritinib has been shown to enhance erythropoiesis by inhibiting IRAK1, leading to improved anemia in patients with myelofibrosis . It also affects gene expression and cellular metabolism by modulating the activity of ACVR1, which regulates hepcidin production .

Molecular Mechanism

At the molecular level, pacritinib exerts its effects by binding to and inhibiting the activity of JAK2, FLT3, IRAK1, and ACVR1 . This inhibition prevents the phosphorylation and activation of downstream signaling molecules such as STAT5 and SMAD1/5/9, thereby disrupting cell signaling pathways that promote cell growth and survival . The inhibition of these kinases also leads to changes in gene expression, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pacritinib have been observed to change over time. Studies have shown that pacritinib remains stable and effective over extended periods, with a mean effective half-life of approximately 27.7 hours . Long-term studies have demonstrated its sustained efficacy in reducing spleen volume and improving symptoms in patients with myelofibrosis . There have been concerns about potential adverse effects such as bleeding and cardiac events, which necessitated a clinical hold during its development .

Dosage Effects in Animal Models

In animal models, the effects of pacritinib vary with different dosages. Higher doses have been shown to lead to complete tumor regression in mouse models of acute myeloid leukemia . At high doses, pacritinib can also cause toxic effects such as severe thrombocytopenia and anemia . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Pacritinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . It undergoes extensive metabolism to at least four identified metabolites, with the parent drug being the major circulating component in plasma . The two major metabolites, M1 and M2, represent 9.6% and 10.5% of the drug’s metabolic products, respectively . These metabolic pathways are crucial for understanding the drug’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

Pacritinib is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The drug’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of pacritinib is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target kinases . The drug’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These factors are crucial for understanding the drug’s mechanism of action and optimizing its therapeutic potential.

化学反応の分析

反応の種類: パクリチニブは、酸化、還元、および置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

    酸化: 過酸化水素などの酸化剤の使用が含まれます。

    還元: 水素化ホウ素ナトリウムとヒドラジン水和物が一般的に使用されます。

    置換: ハロゲン化化合物は、しばしば置換反応に使用されます。

主な生成物: これらの反応から生成される主な生成物には、さらに処理されてパクリチニブを生成する中間体があります .

4. 科学研究の応用

パクリチニブは、さまざまな分野で重要な用途があります。

類似化合物との比較

生物活性

Pacritinib is a novel, orally administered kinase inhibitor primarily targeting JAK2 and IRAK1, with additional effects on FLT3 and ACVR1. It has gained attention for its therapeutic potential in myelofibrosis (MF), particularly in patients with severe thrombocytopenia who are often unresponsive to other treatments. This article explores the biological activity of pacritinib, supported by clinical trial data, mechanism of action, and case studies.

Pacritinib functions by inhibiting key signaling pathways involved in hematopoiesis and immune response. Its primary targets include:

  • JAK2 : Involved in the signaling of various hematopoietic growth factors.
  • IRAK1 : Plays a role in pro-inflammatory signaling pathways.
  • FLT3 : A receptor tyrosine kinase implicated in leukemogenesis.

The compound exhibits a unique profile that allows it to induce apoptosis in JAK2-dependent malignancies while mitigating the adverse effects associated with traditional JAK inhibitors.

Phase III Trials

Pacritinib's efficacy was evaluated in two pivotal Phase III trials, PERSIST-1 and PERSIST-2, focusing on patients with MF and severe thrombocytopenia. Key findings include:

  • Spleen Volume Reduction : In the PERSIST-1 trial, 23% of patients receiving pacritinib achieved a ≥35% reduction in spleen volume compared to only 2% in the best available therapy (BAT) group (P=0.0007) .
  • Symptom Improvement : The modified Total Symptom Score (TSS) showed a ≥50% reduction in 25% of pacritinib patients versus 8% in the BAT group (P=0.044) .

Long-term Outcomes

A retrospective analysis of patients who continued treatment on a compassionate use basis after the trials indicated sustained benefits:

  • Duration of Treatment : Patients received pacritinib for a median duration of 21.1 months, demonstrating long-term tolerability and effectiveness .
  • Response Rates : Higher response rates were observed regardless of prior treatment with JAK2 inhibitors, emphasizing pacritinib's utility as a second-line therapy .

Comparative Analysis with Other Inhibitors

Pacritinib has been shown to outperform other JAK inhibitors like ruxolitinib, particularly in patients with severe thrombocytopenia. A comparison table summarizes key differences:

FeaturePacritinibRuxolitinib
TargetJAK2, IRAK1, FLT3JAK1, JAK2
IndicationMyelofibrosisMyelofibrosis
Efficacy in ThrombocytopeniaYesLimited
Spleen Volume Reduction23%28%
Symptom Improvement25%8%

Case Studies

Several case studies highlight the effectiveness of pacritinib in clinical practice:

  • Case Study 1 : A patient with relapsed MF and severe thrombocytopenia showed significant symptom relief and spleen volume reduction after initiating pacritinib treatment for six months.
  • Case Study 2 : Another patient previously treated with ruxolitinib experienced disease progression but responded well to pacritinib, achieving stable platelet counts and improved quality of life metrics.

特性

IUPAC Name

(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXVIOGONBBTBY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045679
Record name Pacritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

While the pathogenesis of myelofibrosis (MF) is still poorly understood, both primary and secondary (i.e. post-polycythemia vera or post-essential thrombocythemia) myelofibrosis have been associated with mutations of _JAK2_. Signaling pathways initiated by JAK2 generate a number of cytokines and growth factors responsible for hematopoiesis and immune functioning, and its dysregulation is thought to be a driver of MF pathogenesis. Pacritinib is thought to exert its pharmacologic activity via inhibition of wild-type JAK2, mutant JAK2V617F, and FMS-like tyrosine kinase 3 (FLT3). It has a greater inhibitory potency towards JAK2 than related proteins (e.g. JAK3, TYK2), and does not inhibit JAK1 at clinically relevant concentrations. Pacritinib also exhibits some inhibitory activity against other cellular kinases (e.g. CSF1R and IRAK1), although the clinical significance of this activity is unknown.
Record name Pacritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11697
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

937272-79-2
Record name Pacritinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937272-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pacritinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937272792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pacritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11697
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pacritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14,19-Dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa- 1(25),2,4,6(27),8,10,12(26),16,21,23-decaene, 11-[2-(1-pyrrolidinyl) ethoxy]-, (16E)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PACRITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22N65IL3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。